

2-Chloro-5-hydroxypyridine: A Foundational Intermediate for Advanced Synthesis

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Compound of Interest		
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Chloro-5-hydroxypyridine is a highly versatile and valuable heterocyclic building block in modern organic synthesis. Its unique electronic properties and bifunctional nature, featuring both a nucleophilic hydroxyl group and a reactive chloro substituent, make it an ideal starting material for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of **2-chloro-5-hydroxypyridine**, with a focus on its role as a foundational intermediate in the development of pharmaceuticals and other high-value chemical entities. The strategic positioning of the chloro and hydroxyl groups on the pyridine ring allows for selective functionalization, enabling chemists to forge intricate molecular architectures with high precision.

Physicochemical Properties

A summary of the key physicochemical properties of **2-chloro-5-hydroxypyridine** is presented below.



Property	Value
CAS Number	41288-96-4[1]
Molecular Formula	C ₅ H ₄ CINO[1]
Molecular Weight	129.54 g/mol [1]
Appearance	White to light yellow crystalline solid
Melting Point	155-159 °C (decomposes)[2][3]
Boiling Point	351.9 °C (predicted)[4]
Solubility	Sparingly soluble in water, soluble in many organic solvents.

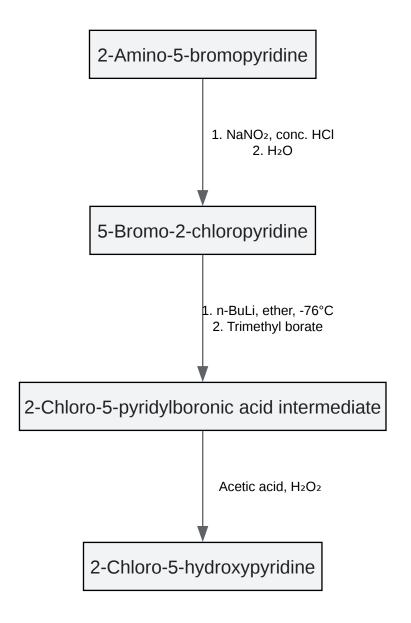
Synthesis of 2-Chloro-5-hydroxypyridine

Several synthetic routes to **2-chloro-5-hydroxypyridine** have been established, offering flexibility in starting material selection and scalability. Two prominent methods are detailed below.

Method 1: From 2-Amino-5-bromopyridine

This multi-step synthesis involves the diazotization of 2-amino-5-bromopyridine, followed by lithiation, boronic ester formation, and subsequent oxidation.[5]





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Caption: Synthesis of **2-Chloro-5-hydroxypyridine** from 2-Amino-5-bromopyridine.

Experimental Protocol (from 2-Amino-5-bromopyridine):

Step 1: Preparation of 5-bromo-2-chloropyridine[5] A solution of sodium nitrite (51.8 g, 0.751 mol) in 100 mL of water is slowly added to a stirred solution of 2-amino-5-bromopyridine (100.0 g, 0.578 mol) in 600 mL of concentrated hydrochloric acid at -4 °C. The addition is controlled to maintain the temperature below 8 °C. The resulting slurry is warmed to 15 °C and then poured into 1800 mL of ice water. The precipitate is collected by filtration, washed with water, and then dissolved in dichloromethane. The organic layer is washed with water, dried over Na₂SO₄, and



concentrated under vacuum to yield 5-bromo-2-chloropyridine as a white crystalline solid (53.0 g, 47.6% yield).[5]

Step 2: Preparation of **2-Chloro-5-hydroxypyridine**[5] A solution of 5-bromo-2-chloropyridine (48.2 g, 0.250 mol) in 500 mL of dry ether is cooled to -76 °C under a nitrogen atmosphere. A 2.5 M solution of n-butyllithium in hexane (107.2 mL, 0.268 mol) is added dropwise, maintaining the temperature below -71 °C. After stirring for 30 minutes, trimethyl borate (29.3 mL, 0.268 mol) is added while keeping the temperature below -100 °C. The mixture is warmed to 0 °C, then re-cooled to -75 °C. A solution of 32% acetic acid in acetic acid (54.4 mL) is added dropwise over 15 minutes. The reaction is allowed to warm to room temperature. Water (150 mL) and ether (150 mL) are added, and the layers are separated. The organic layer is washed with a saturated sodium bisulfite solution and concentrated. The crude product is dissolved in 150 mL of 2N NaOH, and the aqueous layer is extracted with ether. The aqueous layer is then acidified with NaHSO₄·H₂O (41.4 g, 0.300 mol) to precipitate the product. The product is extracted with ether, dried over magnesium sulfate, and the solvent is removed to give **2-chloro-5-hydroxypyridine** as a cream-colored solid (23.6 g, 86% yield).[5]

Method 2: From 6-Chloropyridin-3-yl acetate

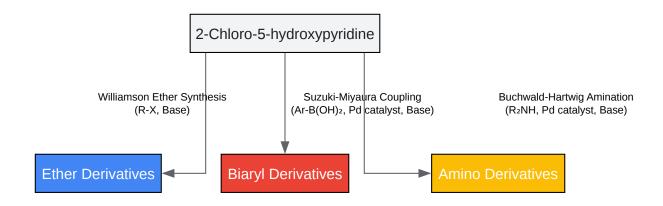
This method involves the simple hydrolysis of the corresponding acetate ester.[2]

Experimental Protocol (from 6-Chloropyridin-3-yl acetate):[2] To a solution of 6-chloropyridin-3-yl acetate (11.1 g, 64.7 mmol) in methanol, solid potassium carbonate (4.47 g, 32.4 mmol) is added at room temperature. The reaction mixture is stirred for 2 hours. The volatiles are removed under reduced pressure. The residue is diluted with ether and water, and the aqueous phase is neutralized to pH 7 with 1 N aqueous hydrochloric acid. The layers are separated, and the aqueous phase is extracted twice with ether. The combined organic extracts are dried over magnesium sulfate and concentrated to afford **2-chloro-5-hydroxypyridine** as a white solid (8.03 g, 96% yield).[2]

Core Reactivity and Synthetic Utility

2-Chloro-5-hydroxypyridine serves as a versatile scaffold for the introduction of diverse functionalities. Its utility stems from the differential reactivity of the hydroxyl and chloro groups, allowing for a range of transformations including Williamson ether synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.





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Caption: Key synthetic transformations of **2-Chloro-5-hydroxypyridine**.

Williamson Ether Synthesis

The hydroxyl group of **2-chloro-5-hydroxypyridine** can be readily alkylated or arylated via the Williamson ether synthesis to produce a variety of ether derivatives. This reaction is fundamental in the synthesis of many biologically active molecules, including the non-opioid analgesic ABT-594.[6]

Representative Experimental Protocol (Synthesis of 2-Chloro-5-(benzyloxy)pyridine): To a solution of **2-chloro-5-hydroxypyridine** (1.0 equiv) in a suitable solvent such as DMF or acetone, is added a base, typically potassium carbonate (1.5-2.0 equiv). The mixture is stirred at room temperature for a short period before the addition of an alkylating agent, such as benzyl bromide (1.1 equiv). The reaction is then heated (e.g., to 60-80 °C) and monitored by TLC until completion. After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired ether.



Alkylating Agent	Base	Solvent	Yield (%)
Benzyl bromide	K ₂ CO ₃	DMF	>90 (expected)
Ethyl iodide	NaH	THF	>85 (expected)
(R)-N-Boc-2- azetidinemethanol mesylate	КОН	DMF	High (for ABT-594 precursor)[6]

Suzuki-Miyaura Coupling

The chloro group at the 2-position of the pyridine ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of biaryl and heteroaryl structures. This reaction is a cornerstone of modern medicinal chemistry for constructing complex molecular frameworks.

Representative Experimental Protocol: In a reaction vessel, **2-chloro-5-hydroxypyridine** (or a protected derivative such as 2-chloro-5-(benzyloxy)pyridine) (1.0 equiv), an arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) are combined. A degassed solvent system, such as a mixture of 1,4-dioxane and water, is added. The mixture is heated under an inert atmosphere (e.g., at 100 °C) for several hours until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.

Boronic Acid	Catalyst	Base	Solvent	Yield (%)
Phenylboronic acid	Pd(PPh₃)₄	K ₂ CO ₃	Dioxane/H₂O	70-90 (expected)
4- Methoxyphenylb oronic acid	Pd(dppf)Cl ₂	Na₂CO₃	Toluene/EtOH/H₂ O	75-95 (expected)
Pyridine-3- boronic acid	SPhos-Pd-G2	КзРО4	Dioxane/H2O	60-85 (expected)



Buchwald-Hartwig Amination

The chloro substituent also facilitates Buchwald-Hartwig amination, allowing for the formation of C-N bonds with a wide range of primary and secondary amines. This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in many pharmaceuticals.

Representative Experimental Protocol: An oven-dried reaction tube is charged with **2-chloro-5-hydroxypyridine** (or a protected derivative) (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv). The tube is evacuated and backfilled with an inert gas. The amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene or dioxane) are then added. The reaction is heated (e.g., to 80-110 °C) until the starting material is consumed. After cooling, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

Amine	Catalyst/Ligan d	Base	Solvent	Yield (%)
Morpholine	Pd₂(dba)₃ / XPhos	NaOt-Bu	Toluene	80-95 (expected) [7]
Aniline	Pd(OAc) ₂ / BINAP	CS2CO3	Toluene	70-90 (expected)
Benzylamine	Pd₂(dba)₃ / RuPhos	КзРО4	Dioxane	75-92 (expected)

Application in Drug Discovery: The Case of ABT-594

A prominent example of the utility of **2-chloro-5-hydroxypyridine** is its role as a key intermediate in the synthesis of ABT-594, a potent non-opioid analgesic.[8] ABT-594 is a selective agonist of the $\alpha 4\beta 2$ neuronal nicotinic acetylcholine receptor (nAChR).[3] The synthesis involves the etherification of **2-chloro-5-hydroxypyridine** with a protected chiral azetidinemethanol derivative.[6]

The activation of $\alpha 4\beta 2$ nAChRs by agonists like ABT-594 leads to the opening of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This initial event triggers a

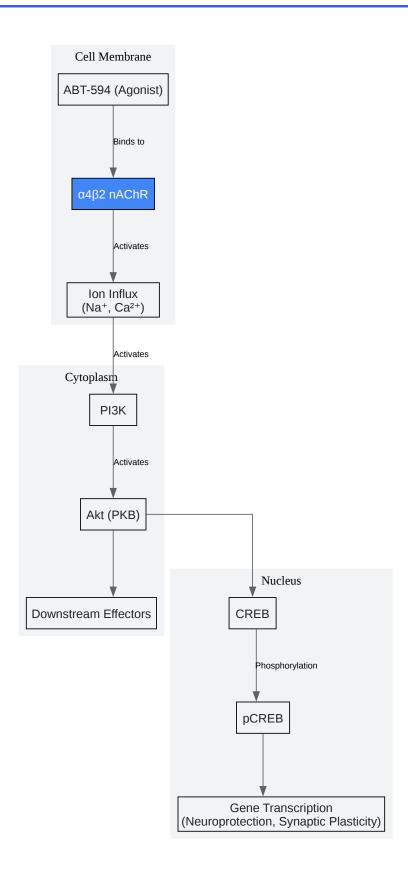






cascade of downstream signaling pathways, including the activation of the PI3K/Akt pathway, which is known to be involved in cell survival and neuroprotection.[5][8] Further downstream, this can lead to the phosphorylation and activation of transcription factors such as CREB (cAMP response element-binding protein), which plays a role in synaptic plasticity and long-term memory.[1][8][9]





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Caption: Simplified signaling pathway of $\alpha 4\beta 2$ nAChR activation by an agonist like ABT-594.



Conclusion

2-Chloro-5-hydroxypyridine has firmly established itself as a cornerstone intermediate in synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical research. Its readily tunable reactivity at two distinct positions on the pyridine ring provides a powerful platform for the efficient construction of complex and diverse molecular libraries. The successful application of this building block in the synthesis of high-profile drug candidates like ABT-594 underscores its significance. This guide has provided a detailed overview of its synthesis and key transformations, offering valuable protocols and data to aid researchers in leveraging the full potential of this versatile intermediate in their synthetic endeavors.

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